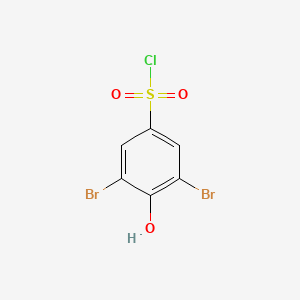

3,5-Dibromo-4-hydroxybenzenesulfonyl chloride

Description

Significance within Aromatic Sulfonyl Halide Chemistry

Aromatic sulfonyl halides, and particularly sulfonyl chlorides, are of fundamental importance in organic chemistry. They are primarily recognized as key precursors for the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.orgfiveable.me The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. cbijournal.comsigmaaldrich.cn

The significance of 3,5-Dibromo-4-hydroxybenzenesulfonyl chloride lies in its potential as a versatile synthetic intermediate. The molecule contains three distinct types of reactive sites:

The Sulfonyl Chloride Group: This is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a wide range of nucleophiles like amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters. fiveable.me

The Bromine Atoms: The two bromine atoms on the aromatic ring can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The Phenolic Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used to form ethers, further expanding the synthetic possibilities. Its acidity is influenced by the electron-withdrawing bromine and sulfonyl chloride groups.

This combination of functional groups allows for sequential and selective modifications, making it a valuable scaffold for building complex molecular architectures. The electron-withdrawing nature of the substituents also activates the aromatic ring and enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group. nih.gov

While specific data for this compound is not extensively published, the properties of its corresponding sulfonic acid (the product of hydrolysis) provide relevant chemical context.

Table 1: Physicochemical Properties of 3,5-Dibromo-4-hydroxybenzenesulfonic Acid

| Property | Value |

|---|---|

| CAS Registry Number | 4232-99-9 |

| Molecular Formula | C₆H₄Br₂O₄S |

| Molecular Weight | 331.97 g/mol |

| Appearance | Rectangular platelets |

| Solubility | Freely soluble in water and alcohol; less soluble in ether. drugfuture.com |

Data for the hydrolysis product, 3,5-Dibromo-4-hydroxybenzenesulfonic acid.

Historical Context of Sulfonyl Chloride Reactivity Studies

The study of sulfonyl chlorides dates back to the 19th century, with their initial synthesis often involving harsh reagents. One of the earliest and most common methods for preparing arylsulfonyl chlorides was the reaction of an arene with chlorosulfuric acid. wikipedia.org Alternative methods included the treatment of sulfonic acids or their salts with chlorinating agents like phosphorus pentachloride. orgsyn.org

A historically significant application of sulfonyl chloride reactivity is the Hinsberg reaction, developed in 1890. This chemical test utilizes an arylsulfonyl chloride to distinguish between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide product in an alkaline solution. This reaction became a classic method in qualitative organic analysis.

The trajectory of sulfonyl chloride research was dramatically altered in the 1930s with the discovery of sulfonamide-based antibacterial drugs. The development of Prontosil, the first commercially available antibiotic, demonstrated the profound biological activity of the sulfonamide group and catalyzed decades of research into the synthesis of new sulfonamide derivatives, with sulfonyl chlorides serving as the key electrophilic precursors. nih.gov This cemented the role of sulfonyl chlorides as indispensable reagents in the field of medicinal chemistry.

Overview of Research Trajectories for Sulfonyl Chlorides

Contemporary research on sulfonyl chlorides continues to evolve, driven by the demand for greater efficiency, selectivity, and functional group tolerance in organic synthesis.

Key Research Trajectories:

Late-Stage Functionalization: A major modern trend is the development of methods to introduce sulfonyl chloride groups into complex, highly functionalized molecules at a late stage of a synthetic sequence. This avoids the need to carry a reactive group through multiple steps. Recent breakthroughs include the use of reagents like Pyry-BF₄ to convert stable primary sulfonamides into highly reactive sulfonyl chlorides under exceptionally mild conditions, tolerating a wide range of sensitive functionalities. nih.govresearchgate.net

Novel Catalytic Methods: Researchers are exploring new catalytic systems to expand the reaction scope of sulfonyl chlorides. This includes their use in radical reactions and transition-metal-catalyzed processes, moving beyond their traditional role in nucleophilic substitution. magtech.com.cn These methods enable the formation of sulfones and other sulfur-containing compounds that were previously difficult to access. drugfuture.com

Applications in Chemical Biology and Materials Science: The unique reactivity of the sulfonyl chloride group has been harnessed to design chemical probes for labeling proteins and studying biological systems. nih.gov In materials science, sulfonyl chlorides are used to synthesize polymers and modify surfaces.

Development of Sulfonyl Fluoride Chemistry: In parallel, there is a growing interest in sulfonyl fluorides as alternatives to sulfonyl chlorides. Sulfonyl fluorides are generally more stable to hydrolysis and storage but are still sufficiently reactive with strong nucleophiles. nih.gov This tunable stability-reactivity profile has made them valuable tools in areas like "click chemistry" (specifically, SuFEx or Sulfonyl Fluoride Exchange reactions). nih.gov

The enduring utility of sulfonyl chlorides, coupled with innovative synthetic methodologies, ensures their continued prominence in both academic research and industrial applications, from the synthesis of life-saving medicines to the creation of advanced materials. hdinresearch.comrwth-aachen.de

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUSGRGVFPKPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655216 | |

| Record name | 3,5-Dibromo-4-hydroxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4247-67-0 | |

| Record name | 3,5-Dibromo-4-hydroxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3,5 Dibromo 4 Hydroxybenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The primary mode of reactivity for 3,5-Dibromo-4-hydroxybenzenesulfonyl chloride involves nucleophilic substitution at the sulfonyl sulfur. The general mechanism proceeds via attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion. The presence of two electron-withdrawing bromine atoms on the aromatic ring is expected to enhance the electrophilicity of the sulfonyl sulfur, thereby increasing its reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. Conversely, the para-hydroxyl group is electron-donating by resonance, which could slightly mitigate this effect.

In reactions with primary or secondary amines, this compound is expected to form the corresponding sulfonamides. The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton from the amine, typically facilitated by a base, to yield the stable sulfonamide.

Table 1: Expected Products from the Reaction of this compound with Various Amines

| Amine Nucleophile | Expected Sulfonamide Product |

|---|---|

| Ammonia | 3,5-Dibromo-4-hydroxybenzenesulfonamide |

| Methylamine | N-methyl-3,5-dibromo-4-hydroxybenzenesulfonamide |

| Diethylamine | N,N-diethyl-3,5-dibromo-4-hydroxybenzenesulfonamide |

The reaction of this compound with alcohols in the presence of a base, such as pyridine, is anticipated to produce sulfonate esters. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfonyl sulfur. Subsequent elimination of the chloride ion and a proton from the alcohol's hydroxyl group yields the sulfonate ester.

The reactivity of the alcohol will depend on its steric bulk and nucleophilicity. Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. The base plays a crucial role in this reaction by neutralizing the hydrogen chloride that is formed, thereby driving the reaction to completion.

Table 2: Expected Products from the Reaction of this compound with Various Alcohols

| Alcoholic Nucleophile | Expected Sulfonate Ester Product |

|---|---|

| Methanol | Methyl 3,5-dibromo-4-hydroxybenzenesulfonate |

| Ethanol | Ethyl 3,5-dibromo-4-hydroxybenzenesulfonate |

| Isopropanol | Isopropyl 3,5-dibromo-4-hydroxybenzenesulfonate |

The direct conversion of a sulfonyl chloride to a sulfinamide is not a standard or commonly reported transformation in organic chemistry. The formation of sulfinamides typically involves the reaction of a sulfinyl chloride with an amine. Therefore, the reaction of this compound is not expected to directly yield a sulfinamide under typical nucleophilic substitution conditions.

Reactions with Weak Bases: The Quinoid Sulfene (B1252967) Intermediate Hypothesis

The reaction of this compound with weak bases has been a subject of investigation, particularly concerning the potential formation of a transient "quinoid sulfene" intermediate.

Early research by Zincke and his colleagues proposed the formation of a sulfene intermediate when this compound reacts with weak bases like sodium acetate (B1210297) or carbonate in an aqueous acetone (B3395972) solution. acs.org This hypothesis was based on the observation of a transient bright yellow color during the reaction, which eventually fades as a colorless precipitate forms. acs.org

Later studies by Oae and Kiritani in 1965 further investigated this reaction. acs.org Upon mixing an acetone solution of this compound with an aqueous solution of potassium acetate, an immediate yellow coloration was observed. acs.org This was followed by the gradual formation of a colorless precipitate. acs.org Ultraviolet spectroscopy of the reaction mixture at an early stage revealed a distinct absorption maximum at 310 mµ, which was attributed to the potential quinoid intermediate. acs.org However, this absorption maximum gradually disappeared as the reaction proceeded. acs.org It was noted that a similar quinoid intermediate, formed during the bromination of sodium 3,5-dibromo-4-hydroxybenzenesulfonate, exhibits a strong absorption at a different wavelength (around 280 mµ). acs.org

The final product of the reaction was found to be an amorphous, colorless precipitate. acs.org Attempts to determine its molecular weight were unsuccessful due to its low solubility in common solvents. acs.org Hydrolysis of this precipitate under harsh conditions yielded 3,5-dibromo-4-hydroxybenzenesulfonic acid, suggesting a polymeric or oligomeric structure for the product, rather than the initially proposed simple cyclic structure. acs.org It was suggested that the final product is likely a linear oligomer. oup.com

Kinetic and spectroscopic studies have provided insights into the reaction pathway. The rapid appearance and subsequent disappearance of the UV absorption maximum at 310 mµ provide a kinetic profile of the formation and consumption of the intermediate species.

Table 3: Spectroscopic Data for the Intermediate in the Reaction of this compound with Potassium Acetate

| Time after Mixing | Observation | UV Absorption Maximum (λmax) |

|---|---|---|

| Initial | Bright yellow color develops | 310 mµ |

| As reaction proceeds | Yellow color fades, colorless precipitate forms | Intensity of 310 mµ peak decreases |

Data sourced from Oae and Kiritani (1965). acs.org

The spectroscopic evidence, while suggestive of a transient intermediate, does not definitively confirm the "quinoid sulfene" structure. The discrepancy in the observed UV maximum compared to a known quinoid intermediate from a related reaction introduces ambiguity. acs.org The characterization of the final product as a likely oligomer further complicates the elucidation of a simple reaction mechanism involving a monomeric sulfene intermediate. acs.orgoup.com

Analysis of Oligomeric Product Formation

The reaction of this compound with weak bases, such as sodium acetate or carbonate, in an aqueous acetone solution has been a subject of investigation. A key observation in this reaction is the immediate development of a bright yellow color upon mixing the reactants, which then gradually fades as a colorless precipitate forms. oup.com This phenomenon has led to postulations about the reaction pathway and the structure of the final product.

Early research suggested that the final product was a cyclic monomer. However, subsequent investigations have proposed that the colorless, amorphous precipitate is, in fact, a linear oligomer. oup.com This product exhibits insolubility in most common solvents, with only sparse solubility in benzene (B151609) and nitrobenzene, and it does not have a melting or decomposition point below 350°C. oup.com Attempts to determine its molecular weight in these solvents were unsuccessful, which is consistent with the properties of a polymeric or oligomeric material. oup.com

Hydrolysis of this precipitate at 180°C for 24 hours resulted in a nearly quantitative yield of 3,5-dibromo-4-hydroxybenzenesulfonic acid. oup.com This finding, along with analytical data, strongly suggests a structure analogous to a polysulfonate ester, where the monomer units are linked by sulfonate ester bonds. The proposed structure is that of a linear oligomer. oup.com

| Property of Reaction Product | Observation | Implication |

| Appearance | Colorless, amorphous precipitate | Consistent with a polymeric or oligomeric substance. |

| Solubility | Insoluble in most common solvents; sparingly soluble in benzene and nitrobenzene. | Suggests a high molecular weight species. |

| Melting Point | No melting or decomposition below 350°C. | Characteristic of a stable polymeric material. |

| Hydrolysis Product | Quantitative yield of 3,5-dibromo-4-hydroxybenzenesulfonic acid. | Confirms the repeating monomer unit. |

Radical and Ionic Pathways in Sulfonyl Chloride Reactions

The transient yellow color observed in the reaction of this compound with weak bases has been attributed to the formation of a "quinoid sulfene" intermediate. oup.com This hypothesis points towards an ionic reaction mechanism. The formation of this intermediate can be visualized as an intramolecular rearrangement following the deprotonation of the hydroxyl group.

At the initial stage of the reaction, a distinct maximum absorption at 310 mµ is observed in the ultraviolet spectrum, which is believed to correspond to the quinoid structure of the sulfene intermediate. oup.com As the reaction progresses and the yellow color fades, this absorption maximum diminishes. oup.com While this provides evidence for the transient intermediate, it is worth noting that a similar quinoid intermediate formed during the bromination of sodium 3,5-dibromo-4-hydroxybenzenesulfonate exhibits a strong absorption at a different wavelength (around 280 mµ). oup.com

The subsequent reaction of the highly reactive quinoid sulfene intermediate is thought to lead to the formation of the oligomeric product through a series of intermolecular reactions, which would also be classified under an ionic pathway.

While the formation of the oligomer is best explained by an ionic pathway involving the sulfene intermediate, the possibility of radical pathways in sulfonyl chloride reactions, in general, should not be entirely dismissed. Sulfonyl chlorides can be sources of sulfonyl radicals, particularly under thermal or photochemical conditions. However, in the context of the reaction with weak bases at ambient temperatures, the evidence points more strongly towards an ionic mechanism.

Desulfonylative and Sulfonylation Reactions

Desulfonylative Reactions: Desulfonylation refers to the removal of a sulfonyl group. These reactions are typically reductive in nature, aiming to cleave the carbon-sulfur bond. magtech.com.cn While specific examples of desulfonylative reactions involving this compound are not extensively documented in the literature, the principles of such reactions would apply. Reductive desulfonylation can lead to the replacement of the C-SO2Cl group with a hydrogen atom, effectively resulting in 2,6-dibromophenol (B46663). Common reagents for such transformations include metal amalgams (like sodium amalgam), tin hydrides, or transition metal complexes. magtech.com.cn The electron-withdrawing nature of the bromine atoms and the hydroxyl group would influence the reactivity of the aromatic ring towards these reagents.

Sulfonylation Reactions: Sulfonylation reactions involve the introduction of a sulfonyl group into a molecule, and this compound is a reagent for such transformations. It can react with nucleophiles like amines, alcohols, and phenols to form sulfonamides, sulfonic acid esters, and polysulfonates, respectively. These reactions are fundamental in organic synthesis. For example, the reaction with an amine would yield the corresponding N-substituted-3,5-dibromo-4-hydroxybenzenesulfonamide. The steric hindrance from the two ortho-bromine atoms can influence the rate of these reactions.

| Reaction Type | Description | Potential Product with this compound |

| Desulfonylation | Removal of the sulfonyl chloride group. | 2,6-Dibromophenol |

| Sulfonylation | Introduction of the 3,5-dibromo-4-hydroxyphenylsulfonyl group. | N-substituted sulfonamides, sulfonic acid esters |

Exploration of S-Cl Bond Cleavage Mechanisms

The cleavage of the sulfur-chlorine (S-Cl) bond in sulfonyl chlorides is the initial and crucial step in many of their reactions. This cleavage can occur through two primary mechanisms: homolytic and heterolytic cleavage.

Homolytic Cleavage: In homolytic cleavage, the S-Cl bond breaks in such a way that each atom retains one of the bonding electrons, resulting in the formation of a sulfonyl radical (RSO2•) and a chlorine radical (Cl•). This type of cleavage is typically initiated by heat or light (photolysis) and is characteristic of radical reactions.

Heterolytic Cleavage: In heterolytic cleavage, the bond breaks unevenly, with one atom taking both bonding electrons. Given that chlorine is more electronegative than sulfur, the S-Cl bond in this compound would undergo heterolytic cleavage to form a sulfonyl cation (RSO2+) and a chloride anion (Cl-). This is the more common pathway in ionic reactions, such as in Friedel-Crafts type sulfonylation or in reactions with nucleophiles where the nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion.

The reaction of this compound with weak bases to form the oligomer is believed to proceed through a mechanism that, while ionic, does not involve a simple heterolytic cleavage of the S-Cl bond as the primary step. Instead, the initial deprotonation of the hydroxyl group leads to the formation of a phenoxide ion, which then triggers an intramolecular rearrangement to form the "quinoid sulfene" intermediate. In this proposed mechanism, the loss of the chloride ion is concerted with the formation of the sulfene.

Spectroscopic and Structural Characterization in Mechanistic Elucidation

Ultraviolet-Visible Spectroscopy for Reaction Monitoring and Intermediate Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions in solution. By measuring the change in absorbance of a solution over time, the kinetics of a reaction can be determined. In the context of reactions involving 3,5-Dibromo-4-hydroxybenzenesulfonyl chloride, UV-Vis spectroscopy is instrumental in tracking the consumption of the starting material and the formation of products, provided these species possess chromophores that absorb in the UV-Vis range.

The aromatic ring and the sulfonyl chloride group in this compound contribute to its characteristic UV absorption spectrum. As the sulfonyl chloride moiety undergoes nucleophilic substitution, for instance, in reactions with amines to form sulfonamides, the electronic environment of the aromatic ring is altered. This change is reflected in a shift in the absorption maximum (λmax) and/or a change in the molar absorptivity (ε), allowing for real-time monitoring of the reaction.

The detection of reaction intermediates is another critical application of UV-Vis spectroscopy. In some cases, transient species formed during the reaction may have distinct absorption profiles compared to both the reactants and products. By acquiring spectra at various time points during the reaction, it may be possible to identify the spectral signature of an intermediate, providing evidence for a proposed reaction mechanism. For example, the formation of a transient Meisenheimer complex in certain nucleophilic aromatic substitution reactions could potentially be observed using this technique.

Table 1: Hypothetical UV-Vis Absorption Data for a Reaction of this compound

| Species | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| This compound | 290 | 1500 |

| Reaction Intermediate | 320 | 2500 |

| Product (e.g., a sulfonamide derivative) | 275 | 3500 |

Note: This data is illustrative and intended to demonstrate the principles of UV-Vis reaction monitoring. Actual values would be determined experimentally.

Infrared Spectroscopy for Structural Analysis of Reaction Products

Infrared (IR) spectroscopy is an indispensable tool for the structural characterization of organic compounds. It provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the study of reactions involving this compound, IR spectroscopy is primarily used to confirm the identity of the reaction products by identifying the presence of new functional groups and the disappearance of those present in the starting material.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the O-H stretch of the hydroxyl group, the aromatic C-H and C=C stretches, and the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl chloride group. Upon reaction, for example, with an amine to form a sulfonamide, the spectrum of the product will show the disappearance of the S-Cl bond absorption and the appearance of new bands corresponding to the N-H and S-N bonds of the sulfonamide linkage.

By comparing the IR spectrum of the isolated product with that of the starting material, a clear structural confirmation can be achieved. The precise frequencies of these vibrations can also provide subtle information about the molecular environment and bonding.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm-1) |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Aromatic | C-H stretch | 3000-3100 |

| Aromatic | C=C stretch | 1450-1600 |

| Sulfonyl Chloride | S=O asymmetric stretch | 1370-1400 |

| Sulfonyl Chloride | S=O symmetric stretch | 1170-1190 |

| Sulfonamide | N-H stretch | 3200-3400 |

| Sulfonamide | S=O asymmetric stretch | 1320-1350 |

| Sulfonamide | S=O symmetric stretch | 1140-1170 |

Advanced Spectroscopic Techniques in Reaction Pathway Identification

While UV-Vis and IR spectroscopy are foundational techniques, a more detailed understanding of reaction pathways often requires the application of more advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is crucial for the unambiguous structural elucidation of both stable products and, in some cases, long-lived intermediates. Chemical shifts, coupling constants, and integration values in NMR spectra provide a detailed map of the molecular structure.

Mass spectrometry (MS) is another vital technique that provides information about the molecular weight and fragmentation pattern of the compounds involved in a reaction. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming the identity of products and helping to identify unexpected side-products. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), complex reaction mixtures can be separated and their components identified.

For the study of very short-lived intermediates and transition states, specialized techniques such as stopped-flow spectroscopy, which combines rapid mixing with fast spectroscopic detection (often UV-Vis), can be employed. Computational chemistry also plays an increasingly important role, where theoretical calculations of spectra and reaction energy profiles can be compared with experimental data to support or refute proposed mechanistic pathways.

The synergistic use of these spectroscopic techniques provides a comprehensive picture of the chemical transformations of this compound, enabling a detailed and accurate elucidation of its reaction mechanisms.

Academic Applications and Derivatization Strategies

3,5-Dibromo-4-hydroxybenzenesulfonyl Chloride as a Key Synthetic Intermediate

This compound is a highly reactive compound that serves as a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the sulfonyl chloride group (-SO₂Cl), which is susceptible to nucleophilic attack, and the substituted aromatic ring, which can undergo various transformations. The presence of two bromine atoms and a hydroxyl group on the benzene (B151609) ring further influences its chemical behavior and provides opportunities for diverse derivatization.

A notable aspect of its reactivity is the formation of a transient "quinoid sulfene" intermediate when treated with weak bases such as sodium acetate (B1210297) or carbonate in an aqueous acetone (B3395972) solution. This phenomenon is characterized by the immediate development of a bright yellow color, which then gradually fades as a colorless precipitate forms. This intermediate is of interest due to its potential for further reactions, although its instability presents synthetic challenges. The final product of this particular reaction in the absence of other nucleophiles is suggested to be a linear oligomer.

Synthesis of Complex Sulfonamide Derivatives

The primary application of sulfonyl chlorides in organic synthesis is the preparation of sulfonamides through reaction with primary or secondary amines. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. While specific examples detailing the synthesis of complex sulfonamide derivatives directly from this compound are not extensively documented in readily available literature, the general reactivity of sulfonyl chlorides suggests its utility in this area.

The synthesis typically involves the reaction of the sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides would incorporate the 3,5-dibromo-4-hydroxyphenyl moiety, which could be a strategic choice in drug design for several reasons:

Introduction of a Phenolic Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets.

Halogenation: The bromine atoms can increase lipophilicity, potentially improving membrane permeability. They can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Structural Rigidity: The substituted phenyl ring provides a rigid scaffold for the presentation of other functional groups.

The general scheme for the synthesis of sulfonamides from this compound is presented below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary or Secondary Amine (R¹R²NH) | N-(Substituted)-3,5-dibromo-4-hydroxybenzenesulfonamide |

Generation of Other Sulfur-Containing Compounds

Beyond sulfonamides, the reactivity of this compound can be harnessed to generate other classes of sulfur-containing compounds. The sulfonyl chloride group can react with various nucleophiles other than amines. For instance, reaction with alcohols in the presence of a base would yield sulfonate esters.

Furthermore, the aforementioned "quinoid sulfene" intermediate, though transient, presents theoretical possibilities for cycloaddition reactions and other transformations to form novel sulfur-containing heterocyclic systems. The exploration of trapping this intermediate with different reagents could lead to the synthesis of unique molecular architectures. However, detailed research findings on such applications of this compound are not widely reported.

Derivatization in Analytical Chemistry

Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. Sulfonyl chlorides are known derivatizing agents, particularly for compounds containing primary and secondary amine groups, as well as phenolic hydroxyl groups.

Enhancement of Detection for Phenolic Compounds

While this compound itself is a phenolic compound, its utility as a derivatizing agent for other phenols is not a primary application. Generally, a derivatizing agent is chosen to introduce a chromophore, fluorophore, or an easily ionizable group to an analyte that lacks such properties. However, the principle of derivatizing phenols with sulfonyl chlorides is well-established. For instance, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent used to derivatize phenols to enhance their fluorescence detection in high-performance liquid chromatography (HPLC). The reaction involves the formation of a sulfonate ester.

Given its structure, it is more likely that this compound would be the target of derivatization rather than the reagent for other phenols. For example, its own hydroxyl group could be derivatized to improve its analytical characteristics.

Applications in Liquid Chromatography-Mass Spectrometry

In the context of liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to enhance ionization efficiency and to introduce a specific fragmentation pattern that is useful for selective detection and quantification. Aryl sulfonyl chlorides are used as derivatizing reagents for this purpose. The introduction of a sulfonyl group can improve the ionization of a target molecule in the mass spectrometer's ion source.

While there is no specific literature detailing the use of this compound as a derivatizing agent in LC-MS, one could envision its potential application in derivatizing primary and secondary amines. The resulting sulfonamides would have a significantly different mass and potentially improved chromatographic and ionization properties compared to the parent amines. The presence of two bromine atoms would also impart a characteristic isotopic pattern, which can aid in the identification of the derivatized analyte in complex matrices.

Exploration in Materials Science Research

The application of this compound in materials science is not well-documented in the available literature. However, the structural features of the molecule, namely the presence of reactive functional groups and halogen atoms, suggest potential avenues for its exploration in this field.

Brominated compounds are widely used as flame retardants in polymers. The bromine atoms in this compound could potentially impart flame retardant properties to polymers if the molecule is incorporated into a polymer backbone or used as an additive. The reactive sulfonyl chloride group could be used to chemically bond the molecule to a polymer matrix, thereby reducing the likelihood of leaching, which is a concern with some additive flame retardants.

Furthermore, the phenolic hydroxyl group offers a site for polymerization reactions. For example, it could be used as a monomer in the synthesis of polyesters or polyethers. The presence of the dibromo-substituted aromatic ring would influence the properties of the resulting polymer, potentially enhancing its thermal stability and flame retardancy.

Role in Mechanistic Organic Chemistry Studies

The compound this compound has played a noteworthy role in mechanistic organic chemistry, particularly in studies concerning the formation of transient intermediates. Research into its reactivity has provided insights into the generation of unique chemical species, such as "quinoid sulfenes," and has been instrumental in probing the pathways of certain elimination and polymerization reactions.

Early investigations into the reaction of this compound with weak bases, such as sodium acetate or sodium carbonate, in an aqueous acetone solution, led to a fascinating hypothesis regarding the reaction mechanism. oup.com It was observed that upon mixing the reactants, a distinct bright yellow color immediately developed, which then gradually faded as a colorless precipitate formed. oup.com This transient coloration was suggested to be evidence for the formation of a "quinoid sulfene" intermediate. oup.com

This proposed intermediate is of considerable interest in the study of sulfenes, which are highly reactive organosulfur compounds. The "quinoid" structure, in this case, refers to a proposed dienone-like system incorporating a sulfene (B1252967) moiety. The investigation into this reaction has been a key case study for understanding the conditions under which such unusual intermediates might be formed and their subsequent reactivity.

To further elucidate the reaction pathway, the process was monitored using ultraviolet (UV) spectroscopy. oup.com These spectroscopic studies revealed a distinct absorption maximum at 310 mµ during the early stages of the reaction when the yellow color was most intense. oup.com This absorption peak was attributed to the "quinoid sulfene" intermediate. As the reaction progressed and the yellow color dissipated, this peak gradually disappeared, consistent with the consumption of the intermediate to form the final product. oup.com

The study of this compound's reaction with weak bases serves as a significant example of how a carefully chosen substrate can be used to trap and observe a highly reactive intermediate, thereby providing valuable evidence for a proposed reaction mechanism. The combination of visual observation, spectroscopic analysis, and product characterization has allowed for a detailed, albeit still partially hypothetical, picture of the reaction pathway to be constructed.

Research Findings on the Reaction of this compound

| Reactants | Conditions | Observation | Spectroscopic Data (UV) | Proposed Intermediate | Final Product |

| This compound and potassium acetate | 20% aqueous acetone solution | Immediate bright yellow color. | Maximum at 310 mµ. | "Quinoid sulfene" | Colorless oligomer. |

| This compound and sodium carbonate | Aqueous acetone solution | Immediate bright yellow color. | Not specified. | "Quinoid sulfene" | Colorless oligomer. |

Q & A

Basic: What analytical techniques are recommended for characterizing 3,5-Dibromo-4-hydroxybenzenesulfonyl chloride, and how should data interpretation account for structural complexity?

Answer:

- Techniques : Use a combination of H/C NMR to identify substitution patterns on the aromatic ring and confirm sulfonyl chloride functionality. IR spectroscopy can validate the presence of -SOCl (stretching ~1370–1350 cm and 1180–1160 cm) and phenolic -OH (broad peak ~3200–3600 cm). Mass spectrometry (HRMS or ESI-MS) is critical for verifying molecular weight (e.g., expected [M] at m/z 330.79 for CHBrClOS) and detecting potential hydrolysis byproducts .

- Data Interpretation : The bromine isotope pattern (1:2:1 for two Br atoms) in mass spectra aids in distinguishing the compound from chlorinated analogs. NMR splitting patterns must account for symmetry; the 3,5-dibromo substitution creates equivalent protons, simplifying aromatic signals .

Basic: How can researchers optimize synthesis routes to minimize hydrolysis of the sulfonyl chloride group during preparation?

Answer:

- Moisture Control : Conduct reactions under inert atmospheres (argon/nitrogen) and use anhydrous solvents (e.g., dichloromethane, THF). Pre-dry glassware at 120°C to remove adsorbed water .

- Reaction Design : Avoid prolonged heating. Instead, use dropwise addition of sulfonating agents (e.g., ClSOH) at 0–5°C to reduce side reactions. Quench unreacted reagents with cold sodium bicarbonate to prevent over-sulfonation .

Advanced: How should researchers address discrepancies in reported reaction yields for sulfonamide coupling reactions involving this compound?

Answer:

- Variable Analysis :

- Nucleophile Reactivity : Test amines of varying pK (e.g., aliphatic vs. aromatic) to assess steric/electronic effects. Bulky amines may require catalysts like DMAP to enhance coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against non-polar alternatives. DMF may stabilize intermediates but accelerate hydrolysis if traces of water are present .

- Contradiction Resolution : Replicate literature conditions with strict moisture control. If yields remain inconsistent, characterize intermediates via TLC or in situ IR to identify side reactions (e.g., sulfonate ester formation) .

Advanced: What strategies mitigate regioselectivity challenges in electrophilic substitution reactions involving this compound?

Answer:

- Directing Group Utilization : The -OH group at position 4 acts as a meta-director, but bromine substituents (strong ortho/para directors) may compete. Computational modeling (DFT) can predict preferred sites for electrophilic attack .

- Experimental Validation : Perform bromination or nitration reactions under controlled conditions and analyze products via HPLC-MS to quantify regioselectivity ratios .

Basic: What are the critical stability considerations for long-term storage of this compound?

Answer:

- Storage Conditions : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Desiccants (e.g., molecular sieves) must be used to avoid hydrolysis to the sulfonic acid .

- Stability Monitoring : Periodically check purity via H NMR; appearance of a singlet at δ ~10–12 ppm indicates hydrolysis (-SOH formation) .

Advanced: How can researchers reconcile conflicting data on the compound’s reactivity in nucleophilic aromatic substitution (NAS) versus sulfonamide formation?

Answer:

- Mechanistic Studies : Use kinetic experiments (e.g., stopped-flow UV-Vis) to compare rates of NAS (e.g., with piperidine) versus sulfonamide coupling. Monitor intermediates via F NMR if fluorine substituents are present .

- Computational Insights : Transition state modeling (e.g., Gaussian) can identify whether sulfonyl chloride activation or aromatic ring electronics dominate reactivity .

Basic: What safety protocols are essential when handling this compound in aqueous environments?

Answer:

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, goggles). Hydrolysis releases HCl and HBr, requiring neutralization traps (e.g., NaOH scrubbers) .

- Spill Management : Absorb spills with vermiculite, then treat with 10% sodium bicarbonate before disposal .

Advanced: How does the electron-withdrawing nature of substituents influence the compound’s utility in synthesizing bioactive sulfonamides?

Answer:

- Electronic Effects : The -SOCl group enhances electrophilicity, but bromine atoms increase steric hindrance. Compare coupling efficiencies with less-hindered analogs (e.g., 3,5-dichloro derivatives) to isolate steric vs. electronic contributions .

- Biological Relevance : In medicinal chemistry, bromine’s lipophilicity may improve blood-brain barrier penetration, but steric bulk could reduce target binding. Test derivative libraries in enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.